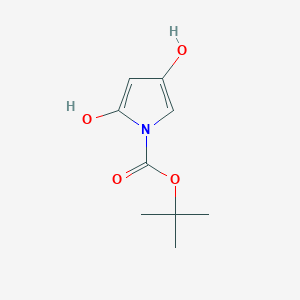
tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate: is an organic compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of tert-butyl and carboxylate groups, which influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Pyrrole, tert-butyl chloroformate, triethylamine.
Reaction Conditions: The reaction is conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: Pyrrole is dissolved in an appropriate solvent (e.g., dichloromethane), followed by the addition of triethylamine. tert-Butyl chloroformate is then added dropwise with continuous stirring. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydropyrrole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base or catalyst.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学研究应用
Chemistry: tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and natural product analogs.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in modulating biological pathways and interacting with specific enzymes or receptors.
Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Comparison: tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate is unique due to the presence of hydroxyl groups at the 2 and 4 positions, which significantly influence its reactivity and biological activity. In contrast, tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate lacks these hydroxyl groups, resulting in different chemical behavior and applications. Similarly, tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has an oxo group, which alters its electronic properties and reactivity compared to the 2,4-dihydroxy derivative.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H13NO4 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC 名称 |
tert-butyl 2,4-dihydroxypyrrole-1-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h4-5,11-12H,1-3H3 |
InChI 键 |
VNMONXKYHFLGDC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
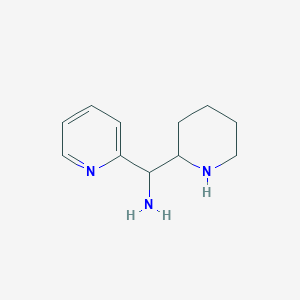
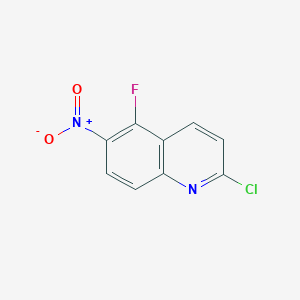
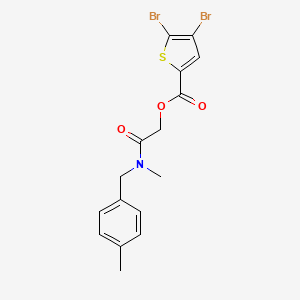

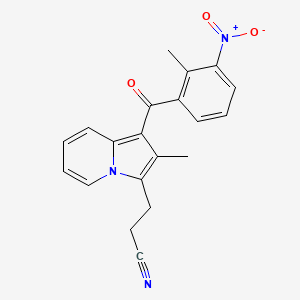
![Benzo[g]cinnoline](/img/structure/B12974435.png)
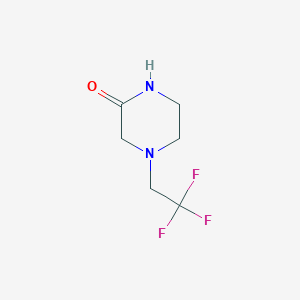


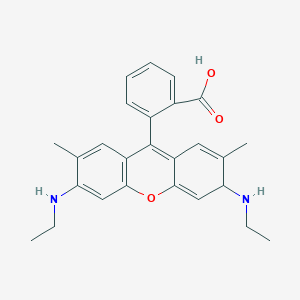
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)

